5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 102504-32-5
VCID: VC0025896
InChI: InChI=1S/C10H13N3O.ClH/c11-10-12-13(8-14-10)7-6-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H2,11,12);1H
SMILES: C1N(N=C(O1)[NH3+])CCC2=CC=CC=C2.[Cl-]
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride

CAS No.: 102504-32-5

Main Products

VCID: VC0025896

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride - 102504-32-5

CAS No. 102504-32-5
Product Name 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name [3-(2-phenylethyl)-2H-1,3,4-oxadiazol-5-yl]azanium;chloride
Standard InChI InChI=1S/C10H13N3O.ClH/c11-10-12-13(8-14-10)7-6-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H2,11,12);1H
Standard InChIKey PHGGKSPFNPHITJ-UHFFFAOYSA-N
Isomeric SMILES C1N(N=C(O1)[NH3+])CCC2=CC=CC=C2.[Cl-]
SMILES C1N(N=C(O1)[NH3+])CCC2=CC=CC=C2.[Cl-]
Canonical SMILES C1N(N=C(O1)[NH3+])CCC2=CC=CC=C2.[Cl-]
Synonyms 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride
PubChem Compound 59398
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator